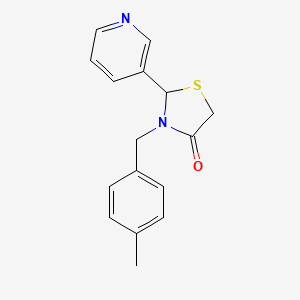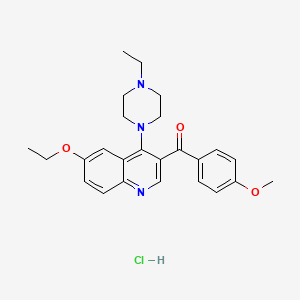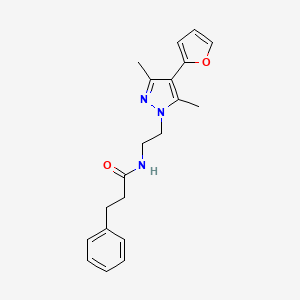
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is metabolized in the brain into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one-induced neurotoxicity leads to the depletion of dopamine in the striatum, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.
Advantages and Limitations for Lab Experiments
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several advantages as a research tool, including its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one-induced animal models of Parkinson's disease are widely used in research, and the disease's pathophysiology has been extensively studied using these models. However, 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several limitations, including its toxicity and the fact that it only models a specific subtype of Parkinson's disease.
Future Directions
There are several potential future directions for 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one research, including the development of new treatments for Parkinson's disease and the study of neuroprotection. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been studied for its potential use in the study of drug addiction and the development of new treatments for addiction. Additionally, 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used to study the role of oxidative stress and inflammation in neurodegeneration, and future research may focus on these pathways as potential targets for neuroprotection.
Synthesis Methods
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 3-pyridyl-2-thione in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-pyridyl-2-thione with 4-methylbenzyl bromide in the presence of a base such as sodium hydride. The synthesized 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can be purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used in various scientific research applications, including the study of Parkinson's disease. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used to create animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and develop new treatments. 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has also been used in the study of drug addiction and neuroprotection.
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-4-6-13(7-5-12)10-18-15(19)11-20-16(18)14-3-2-8-17-9-14/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNFGBWIWPXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)
![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)
